Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a complex fused-ring system. Its structure integrates a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a 4-bromophenylsulfonyl group at position 3 and a piperidine-4-carboxylate moiety at position 3. Key structural attributes include:
- Piperidine-4-carboxylate: This bicyclic amine-ester group may enhance solubility in polar solvents and contribute to bioactivity via hydrogen bonding.
- Fused triazolo-pyrimidine system: The thieno-triazolo-pyrimidine scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
The compound’s synthesis likely involves azide-alkyne cycloaddition or nucleophilic substitution, as inferred from analogous methodologies in thieno-triazolo-pyrimidine chemistry .
Properties
IUPAC Name |
ethyl 1-[10-(4-bromophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O4S2/c1-2-31-21(28)13-7-10-26(11-8-13)18-17-16(9-12-32-17)27-19(23-18)20(24-25-27)33(29,30)15-5-3-14(22)4-6-15/h3-6,9,12-13H,2,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLPCUOWZPYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine moiety, and a sulfonyl group attached to a bromophenyl substituent. Its molecular formula is with a molecular weight of 532.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, fused pyrimidine systems have been reported as effective inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. The structure–activity relationship (SAR) of these compounds suggests that modifications can enhance their potency against various cancer cell lines .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Type | Target | Activity | Reference |
|---|---|---|---|
| Thienopyrazole | EGFR | Inhibition | |
| Pyrimidine Derivatives | CDK | Inhibition | |
| Thieno[2,3-d]pyrimidin | Various Cancers | Cytotoxicity |
Antioxidant Activity
Compounds similar to this compound have also shown antioxidant properties. For example, thieno[2,3-c]pyrazole derivatives demonstrated protective effects against oxidative stress in erythrocytes exposed to toxic substances . This suggests that the compound may possess similar protective capabilities.
Table 2: Antioxidant Effects of Related Compounds
| Compound Type | Model Organism | Effect Observed | Reference |
|---|---|---|---|
| Thieno[2,3-c]pyrazole | Clarias gariepinus | Reduced erythrocyte damage | |
| Pyrimidine Derivatives | Various | Scavenging free radicals |
Case Studies
One notable case study involved the synthesis and evaluation of thieno[2,3-c]pyrazole compounds that were tested for their antioxidant activity in fish models. The results indicated significant reductions in erythrocyte malformations when treated with these compounds compared to controls exposed to toxic agents . This highlights the potential for similar derivatives to mitigate oxidative stress-related damage.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer activities. For instance, derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl group in ethyl 1-(3-((4-bromophenyl)sulfonyl)... may enhance this activity by improving solubility and bioavailability.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through molecular docking studies that suggest it may inhibit enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX). These enzymes are critical in the inflammatory pathway, and their inhibition could lead to reduced inflammation in various diseases such as arthritis and cardiovascular disorders.
Antimicrobial Activity
Research has shown that thiazole and triazole derivatives possess antimicrobial properties against a range of pathogens. Ethyl 1-(3-((4-bromophenyl)sulfonyl)... may exhibit similar properties due to its structural components that interact with microbial cell membranes or inhibit essential microbial enzymes.
Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted on compounds related to ethyl 1-(3-((4-bromophenyl)sulfonyl)... These studies indicate that modifications to the piperidine ring or the introduction of different substituents on the aromatic rings can significantly influence biological activity. For example, variations in the bromine substitution pattern have been correlated with enhanced anticancer potency.
Molecular Docking Studies
In silico molecular docking studies have provided insights into the binding affinity of ethyl 1-(3-((4-bromophenyl)sulfonyl)... for various biological targets. These studies utilize software to predict how well the compound binds to target proteins involved in disease pathways.
Comparison with Similar Compounds
Structural Differences :
- Replaces the triazolo-pyrimidine core with a tetrahydropyrimidine ring.
- Features a thioxo (C=S) group instead of a sulfonyl (SO₂) substituent.
- Lacks the piperidine-4-carboxylate moiety.
Synthesis: Synthesized via solvent-free fusion of acetoacetic ether, 4-bromobenzaldehyde, and thiourea at 120°C for 8 hours, followed by ethanol recrystallization . This method contrasts with the azide-based routes used for triazolo-pyrimidines .
Properties :
- The thioxo group may reduce oxidative stability compared to sulfonyl derivatives.
- Lower molecular weight (due to simpler substituents) could improve solubility in non-polar solvents.
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Structural Differences :
- Contains a thiazolo[3,2-a]pyrimidine core instead of a thieno-triazolo-pyrimidine system.
- Substituted with a ketone (C=O) at position 3 rather than a sulfonyl group.
Synthesis : Similar solvent-free conditions but yields a thiazolo-pyrimidine scaffold, emphasizing the role of sulfur-containing precursors like thiourea .
Properties :
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Derivatives
Structural Alignment :
- Shared triazolo-pyrimidine core but differ in substituents. For example, Pokhodylo et al. synthesized derivatives with azido-thiophene precursors, yielding compounds without the piperidine-4-carboxylate or sulfonyl groups .
Synthesis : One-pot methodologies using ethyl 2-azido-3-thiophenecarboxylates under thermal or catalytic conditions achieve high regioselectivity . This contrasts with the multi-step fusion processes for tetrahydropyrimidines .
Properties :
- The absence of sulfonyl/piperidine groups reduces molecular complexity and may limit bioavailability.
- Azide-based syntheses offer scalability but require careful handling due to safety concerns .
Comparative Data Table
Key Findings and Implications
- Sulfonyl vs.
- Piperidine-4-carboxylate Role : This moiety may confer improved solubility and membrane permeability relative to simpler esters in similar compounds.
- Synthetic Efficiency : One-pot azide-based methods for triazolo-pyrimidines offer advantages over solvent-free fusion (e.g., higher yields, reduced waste) but require specialized reagents.
Preparation Methods
Microwave-Assisted Cyclization
Adapting methods from tetrazole synthesis, microwave irradiation (160°C, 1–4 h) accelerates cyclization steps, improving yields by 15–20% compared to conventional heating.
Solvent Effects
Dimethylformamide (DMF) enhances SNAr reactivity for piperidine coupling, while ethanol/water mixtures favor hydrazone formation.
Challenges and Mitigation Strategies
- Regioselectivity: Competing reactions during triazolo-pyrimidine formation are minimized using electron-deficient aldehydes.
- Sulfonylation Side Products: Excess sulfonyl chloride is avoided to prevent di-sulfonylation.
- Piperidine Coupling Efficiency: Boc protection prevents amine oxidation during esterification.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound and its analogues?
The compound’s synthesis involves multi-step protocols, including:
- Azide-alkyne cycloaddition : Ethyl 4,5-disubstituted 2-azido-3-thiophenecarboxylates serve as precursors for constructing the thieno-triazolo-pyrimidine core via cyclization reactions .
- Sulfonylation : The 4-bromophenylsulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions (e.g., NaH or pyridine) .
- Piperidine-4-carboxylate functionalization : The piperidine moiety is typically appended via nucleophilic substitution or coupling reactions . Characterization relies on NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and mass spectrometry, with X-ray crystallography for unambiguous structural confirmation .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- HPLC/GC-MS : Quantify impurities and monitor degradation products .
- Accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions to assess decomposition pathways .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly for storage recommendations .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme inhibition assays : Target kinases or proteases due to the triazolopyrimidine core’s affinity for ATP-binding pockets .
- Antimicrobial susceptibility testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Employ MTT or resazurin-based assays on human cell lines (e.g., HEK293, HepG2) to assess therapeutic index .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Molecular docking : Predict binding modes to targets like COX-2 or EGFR using AutoDock Vina or Schrödinger .
- ADMET prediction : Tools like SwissADME or pkCSM estimate solubility, bioavailability, and CYP450 interactions .
- QSAR modeling : Correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in bioactivity data across structural analogues?
- Meta-analysis : Compare datasets from analogues (e.g., ethyl 7-(3-bromophenyl)-5-phenyl derivatives) to identify trends in substituent effects (Table 1) .
- Dose-response reevaluation : Verify EC50 values under standardized conditions to rule out assay variability .
- Crystallographic studies : Resolve steric or electronic conflicts in target binding by comparing ligand-protein co-structures .
Table 1 : Comparative bioactivity of structural analogues
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| Ethyl 5-amino-7-(4-bromophenyl) | Amino group | 0.45 ± 0.02 | COX-2 |
| Ethyl 7-(4-fluorophenyl) | Fluorophenyl | 1.20 ± 0.15 | EGFR |
| Parent compound | Bromophenylsulfonyl | 0.89 ± 0.10 | COX-2/EGFR dual |
Q. How can flow chemistry improve the scalability of its synthesis?
- Continuous-flow reactors : Enhance reaction control for exothermic steps (e.g., sulfonylation) and reduce side products .
- DoE (Design of Experiments) : Optimize parameters (temperature, residence time) via statistical modeling to maximize yield .
- In-line analytics : Integrate UV-Vis or FTIR for real-time monitoring of intermediate formation .
Q. What mechanistic insights explain its dual inhibition of COX-2 and EGFR?
- Molecular dynamics simulations : Identify conformational changes in enzyme active sites upon ligand binding .
- Mutagenesis studies : Validate key residues (e.g., EGFR Leu788 or COX-2 Tyr385) critical for inhibitory activity .
- Competitive binding assays : Use labeled ATP or arachidonic acid to confirm competitive/non-competitive inhibition modes .
Methodological Notes
- Contradiction handling : Cross-validate conflicting bioactivity data by repeating assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Synthetic reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., inert gas) to mitigate batch-to-batch variability .
- Data transparency : Share raw spectral data (e.g., NMR FID files) and crystallographic CIF files in supplementary materials for peer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
